(5-(Pyridin-3-YL)furan-2-YL)methanamine
Description
Properties
IUPAC Name |
(5-pyridin-3-ylfuran-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-6-9-3-4-10(13-9)8-2-1-5-12-7-8/h1-5,7H,6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENAVORGWBTPJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(O2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801296387 | |
| Record name | 5-(3-Pyridinyl)-2-furanmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801296387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
837376-48-4 | |
| Record name | 5-(3-Pyridinyl)-2-furanmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=837376-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Pyridinyl)-2-furanmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801296387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3-Pyridinyl)-2-furanmethanamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S869EMF45 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Strategies for 5 Pyridin 3 Yl Furan 2 Yl Methanamine
Retrosynthetic Analysis and Identification of Precursors for the (5-(Pyridin-3-YL)furan-2-YL)methanamine Core
Retrosynthetic analysis of this compound identifies two primary disconnection points: the C-C bond linking the furan (B31954) and pyridine (B92270) rings, and the C-N bond of the methanamine group.
C-C Bond Disconnection: The most common strategy for this disconnection involves a transition metal-catalyzed cross-coupling reaction. This approach breaks the molecule into a furan synthon and a pyridine synthon.
Path A (Suzuki-type Coupling): This path disconnects the molecule into a pyridine-3-boronic acid (or ester) and a 5-halofuran derivative. The furan component would already contain the methanamine group or a precursor to it, such as a nitrile (-CN), an aldehyde (-CHO), or a protected hydroxymethyl group.
Path B (Stille-type Coupling): This path would involve a 3-halopyridine and a 5-(trialkylstannyl)furan derivative.
C-N Bond Disconnection: This disconnection focuses on the formation of the aminomethyl group. This is typically achieved late in the synthesis via functional group interconversion.
Path C (Reductive Amination): The aminomethyl group can be formed from a furan-2-carbaldehyde precursor through reductive amination.
Path D (Nitrile Reduction): A furan-2-carbonitrile can be reduced to the primary amine.
Based on this analysis, the key precursors for the synthesis of the this compound core are identified as suitably functionalized pyridine and furan derivatives. sigmaaldrich.comnih.govpharmaguideline.com
| Synthon | Potential Precursors |
| Pyridine Synthon | 3-Bromopyridine, 3-Iodopyridine, Pyridine-3-boronic acid, Pyridine-3-boronic acid pinacol ester |
| Furan Synthon | 5-Bromo-2-furaldehyde, 5-Bromo-2-furonitrile, 2-(Aminomethyl)-5-bromofuran |
| 5-(Boronic acid)-2-furaldehyde, 2-(Aminomethyl)-5-(tributylstannyl)furan |
Development of Novel Synthetic Pathways for this compound
Novel synthetic pathways aim to construct the target molecule with high efficiency, selectivity, and yield, often employing multi-step sequences or convergent one-pot strategies.
A common multi-step approach involves the initial construction of the coupled furan-pyridine core, followed by the installation of the aminomethyl group. A representative synthetic route is outlined below:
Cross-Coupling Reaction: The synthesis typically begins with a Suzuki-Miyaura cross-coupling reaction. For instance, 3-bromopyridine can be coupled with 5-formylfuran-2-boronic acid. This reaction is catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a base (e.g., Na₂CO₃ or K₃PO₄) and a suitable solvent system (e.g., dioxane/water). nih.gov This step forms the intermediate 5-(pyridin-3-yl)furan-2-carbaldehyde.
Functional Group Interconversion: The resulting aldehyde is then converted to the methanamine. A common method is reductive amination. The aldehyde is first treated with an ammonia source (like ammonium acetate or aqueous ammonia) to form an intermediate imine, which is then reduced in situ with a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to yield the final product, this compound.
Alternative functional group manipulations include the conversion of the aldehyde to an oxime followed by reduction, or starting with a nitrile on the furan ring which is then reduced to the amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. scispace.com
To improve synthetic efficiency and reduce waste from intermediate purification steps, one-pot and multi-component reactions (MCRs) are highly desirable. rasayanjournal.co.innih.gov While a specific one-pot synthesis for this compound is not extensively documented, strategies for related polysubstituted furans can be adapted. nih.govorganic-chemistry.orgtubitak.gov.tr
A hypothetical one-pot approach could involve a tandem cross-coupling/reductive amination sequence. For example, the Suzuki coupling of 3-bromopyridine and 5-formylfuran-2-boronic acid could be performed, and upon completion (monitored by TLC or LC-MS), the ammonia source and a reducing agent could be added directly to the same reaction vessel to generate the final product without isolating the intermediate aldehyde. boisestate.edu
Multi-component strategies for synthesizing highly functionalized furans often involve the reaction of an aldehyde, a 1,3-dicarbonyl compound, and another nucleophile or electrophile. nih.govtubitak.gov.tr Adapting this to the target molecule would be challenging but could theoretically involve a pyridine-containing building block in a convergent synthesis.
Optimization of Reaction Conditions and Yields for this compound Synthesis
For the Suzuki-Miyaura coupling of heteroaryl compounds, extensive optimization studies have been performed. nih.govresearchgate.net The choice of palladium catalyst, base, and solvent system is crucial.
Table 2.3.1: Example of Solvent Optimization for a Suzuki-Miyaura Coupling to Synthesize a 2-Arylpyridine Derivative Reaction conditions based on a similar synthesis. nih.gov
| Entry | Solvent System | Temperature (°C) | Yield (%) |
| 1 | Toluene | 100 | 5 |
| 2 | Toluene/H₂O (4:1) | 100 | 40 |
| 3 | Dioxane | 100 | 39 |
| 4 | Dioxane/H₂O (4:1) | 100 | 74 |
| 5 | Dioxane/H₂O (4:1) | 80 | 65 |
| 6 | Dioxane/H₂O (4:1) | 65 | 51 |
As shown in the table, a mixed aqueous-organic solvent system like dioxane/water often provides superior yields compared to anhydrous solvents. nih.gov The temperature also plays a significant role, with higher temperatures generally favoring faster reaction rates but sometimes leading to catalyst decomposition or side product formation. The choice of base (e.g., Na₃PO₄, K₂CO₃, Cs₂CO₃) and palladium source (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) must also be empirically determined for the specific substrate pair. chemistryviews.orgresearchgate.net
Stereoselective Synthesis Approaches for Chiral this compound Analogs (if applicable)
The parent compound this compound is achiral. However, chiral analogs can be synthesized by introducing a substituent at the α-carbon of the methanamine group, creating a stereocenter. The development of stereoselective methods to control the configuration of this center is a key challenge.
Strategies for accessing such chiral amines often rely on one of three approaches:
Asymmetric Reduction: A ketone precursor, (5-(pyridin-3-yl)furan-2-yl)(R)methanone, could be subjected to asymmetric reduction of its corresponding imine or oxime derivative using a chiral catalyst or reagent (e.g., a chiral borane or a transition metal complex with a chiral ligand).
Chiral Auxiliary: A chiral auxiliary could be attached to the amine precursor, directing a diastereoselective addition or reduction step, followed by removal of the auxiliary.
Nucleophilic Addition to Imines: A reagent-controlled stereoselective nucleophilic addition to a ketimine precursor, (5-(pyridin-3-yl)furan-2-yl)-C=N-PMP, can provide access to enantiomerically enriched α-substituted amines. nih.gov
For instance, methods developed for the stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines via copper-catalyzed cascade reactions could potentially be adapted to create chiral analogs of the target molecule. rsc.org These advanced methods provide a pathway to highly functionalized, optically active furan derivatives. nih.gov
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of heterocyclic compounds is of growing importance to minimize environmental impact. nih.govchemijournal.com Several strategies can be employed in the synthesis of this compound.
Use of Bio-based Feedstocks: The furan ring is a key platform chemical that can be derived from renewable biomass sources, such as furfural from agricultural waste. nih.gov Utilizing bio-derived furan precursors aligns with the principle of using renewable feedstocks.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is crucial. One-pot and multi-component reactions are particularly advantageous in this regard as they reduce the number of steps and purification procedures. researchgate.net
Safer Solvents and Reagents: The replacement of hazardous organic solvents like toluene or dioxane with greener alternatives such as water, ethanol, or ionic liquids is a key goal. nih.gov Aqueous conditions have been shown to be effective for Suzuki couplings. nih.gov
Catalysis: The use of highly efficient and recyclable catalysts, such as heterogeneous palladium catalysts supported on materials like animal bone meal, can reduce waste and cost. researchgate.net
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. rasayanjournal.co.inresearchgate.net
By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally benign. chemijournal.comnih.gov
Solvent-Free and Reduced-Solvent Methodologies
In recent years, solvent-free and reduced-solvent synthesis have gained significant traction as green chemistry approaches that minimize environmental impact and often enhance reaction efficiency. cmu.edunih.gov For the synthesis of this compound, such methodologies could be applied to the formation of the key furan or pyridine precursors or in the final coupling step.
One plausible approach involves a multicomponent reaction under solvent-free conditions. For instance, the synthesis of highly substituted pyrimidines has been achieved through the base-catalyzed trimerization of N-cyanomethylazoles under pressure and without a solvent. rsc.org A similar strategy could be envisioned for the construction of the pyridine or furan ring from acyclic precursors.
Another relevant example is the synthesis of dihydroquinazolinone derivatives via a one-pot reaction of isatoic anhydride, urea (B33335), and an aryl aldehyde in the presence of SnCl₂·2H₂O as a catalyst under solvent-free conditions. jmchemsci.com This demonstrates the feasibility of constructing heterocyclic systems without a solvent, which could be adapted for the synthesis of the pyridinylfuran scaffold.
The following table summarizes examples of solvent-free synthetic methods that could be adapted for the synthesis of precursors to this compound.
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| Trimerization | N-cyanomethylazoles | Base, pressure | 4-amino-2,6-bis(azol-1-ylmethyl)-5-(azol-1-yl)pyrimidines | 33–67 | rsc.org |
| One-pot condensation | Isatoic anhydride, urea, aryl aldehydes | SnCl₂·2H₂O, 110 °C | Dihydroquinazolinone derivatives | Good to excellent | jmchemsci.com |
| Cu-catalyzed reaction | Pyridine, acetophenone, nitroolefin | CuBr, (NH₄)₂S₂O₈, 130 °C | Indolizine derivatives | High | nih.gov |
| Michael Addition | Thiophenol, chalcone | K₂CO₃ | Addition product | 92 | cmu.edu |
These examples highlight the potential of solvent-free conditions for key bond-forming reactions that could be part of a synthetic route to the target molecule.
Microwave-Assisted and Ultrasound-Promoted Synthesis
Microwave-assisted and ultrasound-promoted techniques are powerful tools in modern organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity. nih.govdurham.ac.uknih.govnih.gov These energy sources can be effectively applied to the synthesis of this compound.
Microwave-Assisted Synthesis:
Microwave irradiation can be particularly effective for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a prime candidate for linking the pyridine and furan rings. nih.govrsc.orgresearchgate.net A plausible route would involve the coupling of a 3-pyridinylboronic acid with a 5-halofuran-2-carboxaldehyde derivative. The subsequent conversion of the aldehyde to the methanamine could then be performed. Microwave heating has been shown to significantly accelerate such coupling reactions, often reducing reaction times from hours to minutes. nih.govdurham.ac.uk Furthermore, microwave assistance has been successfully employed in the synthesis of various heterocyclic systems. organic-chemistry.orgbeilstein-journals.orgnih.gov
The following table presents examples of microwave-assisted reactions relevant to the synthesis of the target compound.
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, aryl boronic acids | XPhosPdG2/XPhos | C3-arylated pyrazolopyrimidinones | Good | nih.govrsc.orgresearchgate.net |
| Suzuki Coupling | 4'-bromoacetophenone, phenylboronic acid | Pyridine-pyrazole/Pd(II) complex, KOH, EtOH/H₂O, 60 W | 4-acetylbiphenyl | Excellent | nih.gov |
| Gewald Reaction | Arylacetaldehydes, activated nitriles, sulfur, morpholine | Ethanol, 70 °C, 20 min | 5-substituted-2-aminothiophenes | High | organic-chemistry.org |
| One-pot hydantoin synthesis | Amino acids, potassium cyanate | H₂O, 80 °C, 15 min | Hydantoins | 34-89 | beilstein-journals.org |
Ultrasound-Promoted Synthesis:
Ultrasound irradiation promotes chemical reactions through acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced reaction rates and yields. semanticscholar.orgscielo.org.zatandfonline.com This technique could be applied to the synthesis of the furan ring itself or to the functionalization of the heterocyclic core. For example, the ultrasound-promoted condensation of furfural with cycloalkanones and acetophenones provides α,α'-bis(substituted furfurylidene) cycloalkanones and chalcones in high yields and short reaction times. tandfonline.com Similarly, ultrasound has been used to promote the synthesis of various biologically active heterocycles, sometimes even in water and without a catalyst. nih.govresearchgate.net
The following table provides examples of ultrasound-promoted syntheses.
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| Condensation | Furfural, cycloalkanones/acetophenones | KOH | α,α'-bis(substituted furfurylidene) cycloalkanones and chalcones | High | tandfonline.com |
| Chalcone Synthesis | 2,3-dihydrobenzofuran-5-carbaldehyde, aromatic ketones | Clean conditions | (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one derivatives | Good to excellent | semanticscholar.orgscielo.org.za |
| 1,4-Dihydropyridine Synthesis | Aldehydes, ethyl acetoacetate, ammonium acetate | MWCNTs@meglumine, EtOH, room temperature | 1,4-Dihydropyridine derivatives | High to excellent | researchgate.net |
Catalyst-Free and Recyclable Catalytic Systems
The development of catalyst-free reactions and the use of recyclable catalysts are at the forefront of sustainable chemical synthesis.
Catalyst-Free Synthesis:
While many transformations for the synthesis of this compound would likely require a catalyst, certain key steps might be achievable under catalyst-free conditions. The Pictet-Spengler reaction, a cyclization reaction between a β-arylethylamine and an aldehyde or ketone, often proceeds under acidic conditions without the need for a metal catalyst. wikipedia.org A synthetic strategy could be designed to utilize a furan-containing β-ethylamine, which upon reaction with a suitable aldehyde, could lead to a related heterocyclic system. nih.govresearchgate.netrsc.org Additionally, some multicomponent reactions for the synthesis of heterocycles can proceed without a catalyst. nih.gov
Recyclable Catalytic Systems:
For the crucial C-C bond formation between the pyridine and furan rings, a recyclable palladium catalyst could be employed. Palladium catalysts supported on various materials (e.g., polymers, silica, magnetic nanoparticles) or encapsulated palladium catalysts can be easily recovered and reused, reducing cost and metal contamination in the final product. durham.ac.uknih.gov For instance, a polyurea microencapsulated palladium catalyst (Pd EnCat™) has been effectively used in Suzuki coupling reactions under microwave irradiation, demonstrating both high efficiency and recyclability. durham.ac.uk Similarly, palladium catalysts supported on Tedicyp have been used for the direct arylation of furans at low catalyst loadings. acs.org The amination of aryl halides has also been achieved with recyclable palladium catalysts. nih.gov
The following table summarizes examples of reactions using recyclable or efficient catalytic systems.
| Reaction Type | Catalyst System | Substrates | Product | Key Feature | Reference |
| Wittig Reaction | Catalytic phosphine oxide and triethylamine | α-cyano-substituted chalcones, acyl chlorides | Functionalized furans | Recyclable Et₃N and phosphine oxide | organic-chemistry.org |
| Suzuki-Miyaura Coupling | Polyurea microencapsulated palladium (Pd EnCat™) | Aryl halides, boronic acids | Biaryls | Recyclable catalyst, microwave compatible | durham.ac.uk |
| Direct Arylation | [Pd(C₃H₅)Cl]₂/Tedicyp | Furan derivatives, aryl bromides | Arylfurans | Low catalyst loadings | acs.org |
| Reductive Amination | RuCo/AC | Furfural, NH₃ | Furfurylamine | Recyclable catalyst | mdpi.com |
By leveraging these advanced synthetic methodologies, the synthesis of this compound can be approached in a manner that is not only efficient but also aligns with the principles of green chemistry.
Structural Characterization and Conformational Analysis of 5 Pyridin 3 Yl Furan 2 Yl Methanamine
Advanced Spectroscopic and Spectrometric Techniques in Elucidation
A combination of advanced spectroscopic techniques is employed to define the connectivity, electronic environment, and functional groups of (5-(Pyridin-3-YL)furan-2-YL)methanamine.
While specific, published NMR spectra for isolated this compound are not widely available, the expected chemical shifts can be reliably predicted based on its constituent parts and data from closely related analogues. ebi.ac.uk The spectrum is anticipated to show distinct signals for the protons and carbons of the pyridine (B92270) ring, the furan (B31954) ring, and the aminomethyl bridge.
¹H NMR: The proton spectrum would feature signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the four protons of the pyridine ring and the two protons of the furan ring. The pyridine protons adjacent to the nitrogen atom are expected to be the most downfield. The two furan protons would appear as doublets. The methylene (B1212753) (-CH₂-) protons of the aminomethyl group would likely appear as a singlet around δ 3.8-4.5 ppm, with the primary amine (-NH₂) protons appearing as a broad singlet whose position is dependent on solvent and concentration. ebi.ac.uk
¹³C NMR: The carbon spectrum would display ten distinct signals. The carbons of the pyridine ring would resonate in the δ 120-150 ppm range, with the carbons directly bonded to the nitrogen atom showing the largest chemical shifts. The furan ring carbons would also appear in the aromatic region, with the carbon-bearing the aminomethyl group and the carbon linked to the pyridine ring showing distinct shifts due to their different substituents. The methylene carbon is expected in the aliphatic region, typically around δ 35-45 ppm. ebi.ac.uk
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyridine C-H | 7.20 - 8.80 | 123.0 - 150.0 |
| Furan C-H | 6.40 - 7.10 | 109.0 - 155.0 |
| -CH₂- (Methylene) | 3.80 - 4.50 | 35.0 - 45.0 |
| -NH₂ (Amine) | Variable (broad singlet) | N/A |
High-Resolution Mass Spectrometry (HRMS) provides the precise molecular mass of a compound, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₀H₁₀N₂O.
The fragmentation pattern in mass spectrometry would likely involve characteristic cleavage points. A primary fragmentation would be the loss of the aminomethyl group via benzylic-type cleavage, a common pathway for such structures. This would result in the formation of a stable pyridinyl-furan cation. Further fragmentation could involve the cleavage of the furan or pyridine rings.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₀N₂O |
| Exact Mass (Monoisotopic) | 174.07931 u |
| Molecular Weight (Average) | 174.200 g/mol |
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show characteristic bands for the amine and aromatic rings. The N-H stretching of the primary amine would appear as a medium-intensity, two-pronged band in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and furan rings would produce a series of sharp bands in the 1400-1600 cm⁻¹ region. A strong band corresponding to the C-O-C asymmetric stretch of the furan ring should be visible around 1000-1200 cm⁻¹. nih.govrcsb.org
Table 3: Predicted IR Absorption Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300 - 3500 |
| Primary Amine | N-H Bend (Scissoring) | 1590 - 1650 |
| Aromatic Rings | C-H Stretch | 3000 - 3100 |
| Aromatic Rings | C=C and C=N Stretch | 1400 - 1600 |
| Furan Ring | C-O-C Asymmetric Stretch | 1000 - 1200 |
| Methylene Group | C-H Stretch | 2850 - 2960 |
X-ray Crystallography for Solid-State Structural and Packing Insights
While a crystal structure of pure this compound is not publicly available, its structure has been determined at a resolution of 2.05 Å as a ligand bound within the active site of human microsomal cytochrome P450 2A6 (PDB entry: 2fdw). rcsb.org This provides invaluable, direct insight into the molecule's solid-state conformation, bond lengths, and angles, even if influenced by the protein environment.
Table 4: Selected Bond Lengths and Angles for this compound (from PDB: 2fdw)
| Bond/Angle | Description | Value |
| C(furan)-C(pyridine) | Length of the bond connecting the two rings | ~1.46 Å |
| C(furan)-C(methylene) | Length of the bond to the aminomethyl group | ~1.50 Å |
| C-N (amine) | Length of the carbon-nitrogen bond | ~1.47 Å |
| C-O-C (furan) | Angle within the furan ring | ~106.5° |
| C-C-C (inter-ring) | Angle involving the connecting bond | ~125-130° |
| Dihedral Angle | Torsion angle between furan and pyridine rings | ~17.5° |
Conformational Isomerism and Tautomerism Studies of this compound
Conformational Isomerism: The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the furan C5 and pyridine C3 atoms. This rotation gives rise to different conformers, which can be described by the dihedral angle between the two rings. The two most extreme planar conformations would be syn (with the furan oxygen and pyridine nitrogen on the same side) and anti (on opposite sides). The low dihedral angle (~17.5°) observed in the P450-bound crystal structure (PDB: 2fdw) indicates a significant preference for a near-planar conformation, which likely maximizes π-system conjugation or fits optimally within the binding site. rcsb.org
Tautomerism: For this compound, there are no readily accessible, stable tautomeric forms. The aromaticity of both the furan and pyridine rings provides a high degree of stability to the existing structure. While one could theoretically envision an amine-imine tautomer involving the aminomethyl group, this would require breaking the aromaticity of the furan ring and is energetically unfavorable under normal conditions.
Intermolecular Interactions and Supramolecular Assembly of this compound
The supramolecular assembly of this molecule in a condensed phase would be governed by a combination of intermolecular forces. The crystal structure of the ligand within the P450 active site (PDB: 2fdw) demonstrates the molecule's capacity for specific interactions. ebi.ac.ukrcsb.org The primary amine group is a potent hydrogen bond donor, while the pyridine nitrogen atom is a hydrogen bond acceptor.
In a hypothetical crystal of the pure compound, one would expect to see strong N-H···N hydrogen bonds linking the amine of one molecule to the pyridine nitrogen of another, forming chains or more complex networks. Furthermore, the two aromatic rings provide surfaces for π-π stacking interactions, which would contribute significantly to the crystal packing energy. The interaction of the molecule within the protein active site shows the pyridine nitrogen acting as a hydrogen bond acceptor from a water molecule and coordinating to the heme iron, while the amine group is oriented towards the protein exterior, highlighting its interaction potential.
Computational Chemistry and Theoretical Investigations of 5 Pyridin 3 Yl Furan 2 Yl Methanamine
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed study of molecular properties from first principles.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of properties, including molecular geometries, vibrational frequencies, and energies of frontier molecular orbitals (HOMO and LUMO).
For a molecule like (5-(Pyridin-3-YL)furan-2-YL)methanamine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G**, would be employed to determine its most stable three-dimensional structure. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO energy indicates the ability of the molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. researchgate.net
Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen of the furan (B31954) ring would be expected to be regions of negative potential (electron-rich), while the amine group's hydrogens would be areas of positive potential. These maps are invaluable for predicting how the molecule will interact with biological targets. researchgate.net
Table 1: Example Frontier Molecular Orbital Energies (DFT) for a Related Furan-Pyridine Cation This data is for the related compound 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI) as a proxy to illustrate typical DFT outputs.
| Conformer | HOMO (Eh) | LUMO (Eh) | Energy Gap (Eh) |
| trans-NNKFI | -0.40226 | -0.27415 | 0.12811 |
| cis-NNKFI | -0.40141 | -0.27429 | 0.12712 |
Data sourced from computational studies on NNKFI. researchgate.netnih.gov
Ab initio methods are another class of quantum chemistry calculations that are based solely on theoretical principles without the inclusion of experimental data. Methods like Coupled Cluster (CCSD) theory, while computationally more intensive than DFT, can provide highly accurate energies and properties, often considered a "gold standard" for benchmarking results.
In the study of this compound, CCSD could be used to refine the geometric parameters (bond lengths, angles) obtained from DFT calculations. Comparing the results from both methods helps to validate the computational model. For instance, studies on the related furanium ion NNKFI used both DFT (B3LYP/6-311G**) and CCSD (CCSD/6-31G*) to produce and compare energy-optimized structures, confirming the reliability of the predicted geometries. researchgate.net
Table 2: Example DFT and Ab Initio Calculated Bond Lengths (Å) for a Related Compound (NNKFI) This data compares bond lengths in the furanium ring of the related compound NNKFI, calculated by two different methods.
| Bond | B3LYP/6-311G** (trans) | CCSD/6-31G* (trans) | B3LYP/6-311G** (cis) | CCSD/6-31G* (cis) |
| C5–O1 | 1.2862 | 1.2865 | 1.2860 | 1.286 |
| C5–C4 | 1.4984 | 1.5005 | 1.4982 | 1.500 |
| C4–C3 | 1.5423 | 1.5386 | 1.5423 | 1.538 |
| C3–C2 | 1.5255 | 1.5249 | 1.5259 | 1.524 |
| C2–O1 | 1.4923 | 1.4927 | 1.4912 | 1.492 |
Data sourced from computational studies on NNKFI. researchgate.net
Molecular Dynamics Simulations for Conformational Space and Flexibility
While quantum calculations provide a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This approach is essential for understanding the conformational flexibility of this compound, especially in a solvent environment like water. mdpi.com
An MD simulation, typically run for nanoseconds, would reveal the preferred rotational states (rotamers) around the single bonds connecting the furan and pyridine rings and the methanamine group. This provides a dynamic understanding of the molecule's shape and how it might adapt to fit into a binding pocket. nih.gov Recent MD studies on short pyridine-furan oligomers have demonstrated their non-linear dynamics and flexibility, highlighting the complex conformational landscapes that such molecules can explore. mdpi.com Such simulations are often a prerequisite for accurate molecular docking studies, as they can identify the most relevant, low-energy conformations of the molecule. nih.gov
Molecular Docking Studies with Biological Targets (e.g., protein active sites, enzyme binding pockets)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). Given that this compound and its N-methylated analog are known inhibitors of cytochrome P450 (CYP) enzymes like CYP2J2 and CYP2D6, docking studies are highly relevant. drugbank.com
In a typical docking study, the 3D structure of the target protein (e.g., human CYP2J2) is obtained from a protein data bank. The ligand, this compound, is then computationally placed into the enzyme's active site in various orientations and conformations. A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose, with lower scores indicating more favorable binding. nih.govugm.ac.id
The results would predict the most likely binding mode and identify key interactions, such as hydrogen bonds between the amine group and protein residues, or π-π stacking between the aromatic furan/pyridine rings and aromatic residues like phenylalanine or tyrosine in the active site. nih.gov The mechanism of action for related compounds involves the amine group forming a coordinate bond with the heme iron at the enzyme's active site, an interaction that docking can help to model.
Table 3: Representative Molecular Docking Results of Furan/Pyridine Derivatives with Biological Targets This table presents hypothetical yet typical docking data to illustrate the outputs of such a study.
| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| This compound | CYP2J2 | -8.5 | SER118, ASP320 | Hydrogen Bond |
| This compound | CYP2J2 | -8.5 | PHE210, TRP125 | π-π Stacking |
| N-methyl derivative | CYP2J2 | -9.2 | SER118, Heme Iron | Hydrogen Bond, Coordination |
| N-methyl derivative | CYP2J2 | -9.2 | PHE210, PHE434 | π-π Stacking, Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) Studies (non-clinical focus)
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a non-clinical focus, a QSAR model for derivatives of this compound could be developed to predict their inhibitory potency against a specific enzyme, such as CYP2J2. cam.ac.ukcam.ac.uk
The process involves synthesizing or computationally designing a library of analogs by modifying the parent structure (e.g., adding substituents to the pyridine or furan rings). For each analog, a set of molecular descriptors is calculated, which quantify various physicochemical properties like hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity).
This data is then used to generate a regression model that correlates the descriptors with the measured inhibitory activity (e.g., pIC50). The resulting QSAR equation can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent inhibitors. nih.gov
Prediction of Reactivity and Reaction Mechanisms for this compound and its Derivatives
Computational chemistry is a powerful tool for predicting the chemical reactivity of a molecule and elucidating potential reaction mechanisms. Using outputs from DFT calculations, one can identify the most likely sites for chemical reactions.
For this compound, the MEP map would indicate that the lone pair of electrons on the pyridine nitrogen makes it a likely site for electrophilic attack or protonation. The primary amine group is a strong nucleophile and can participate in reactions such as acylation or alkylation.
Exploration of Biological Activities and Mechanisms of Action for 5 Pyridin 3 Yl Furan 2 Yl Methanamine Pre Clinical, Mechanistic Focus
In Vitro Target Identification and Validation
In vitro studies have been crucial in identifying and validating the primary molecular target of (5-(Pyridin-3-YL)furan-2-YL)methanamine (PF-3845), establishing it as a highly selective enzyme inhibitor.
This compound is a potent, selective, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). medchemexpress.comcaymanchem.comwikipedia.org FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA). researchgate.net The inhibitory mechanism of PF-3845 is covalent; it carbamylates the serine nucleophile (Ser241) within the catalytic site of FAAH. medchemexpress.comcaymanchem.comresearchgate.net This irreversible binding effectively blocks the enzyme's activity, leading to a sustained increase in the levels of AEA. caymanchem.comresearchgate.net
Studies have demonstrated its high selectivity for FAAH-1 over other enzymes, including the related enzyme FAAH-2. medchemexpress.comrndsystems.com In assays using COS-7 cells, PF-3845 inhibited human FAAH-1 in a concentration-dependent manner, with an IC₅₀ of 18 nM, while showing negligible activity against FAAH-2 (IC₅₀ >10 μM). medchemexpress.com This selectivity makes it a valuable tool for studying the specific roles of FAAH-1 in biological systems. nih.gov
Table 1: Enzyme Inhibition Data for this compound (PF-3845)
| Target Enzyme | Inhibitor | Inhibition Constant (K_i) | IC₅₀ | Cell Line | Notes |
| Fatty Acid Amide Hydrolase (FAAH) | PF-3845 | 0.23 µM medchemexpress.comcaymanchem.comrndsystems.com | - | - | Irreversible, covalent inhibitor. |
| Human FAAH-1 | PF-3845 | - | 18 nM medchemexpress.com | COS-7 | Concentration-dependent inhibition. |
| Human FAAH-2 | PF-3845 | - | >10 µM medchemexpress.comrndsystems.com | COS-7 | Demonstrates high selectivity for FAAH-1. |
The biological effects of this compound are primarily mediated indirectly through cannabinoid receptors, specifically CB1 and CB2. nih.govnih.gov By inhibiting FAAH, the compound elevates endogenous levels of anandamide, which then acts as an agonist at these receptors. nih.govnih.gov
Receptor binding and functional studies have confirmed this mechanism. For example, the anti-allodynic effects of PF-3845 observed in mouse models of inflammatory pain were absent in mice genetically lacking either CB1 or CB2 receptors, indicating that both receptors are necessary for its action. nih.govnih.gov Further studies ruled out the involvement of other potential targets for fatty acid amide substrates, such as µ-opioid receptors, TRPV1, and PPARα receptors, in mediating these specific pain-reducing effects. nih.gov
In a cancer cell context, treatment of human colon adenocarcinoma Colo-205 cells with PF-3845 resulted in a significant decrease in CB1 receptor expression, while concurrently increasing the expression of the CB2 receptor. frontierspartnerships.orgnih.gov This differential regulation of cannabinoid receptors suggests a complex cellular adaptation to the enhanced endocannabinoid signaling induced by FAAH inhibition.
Table 2: Receptor Modulation by this compound (PF-3845) in Colo-205 Cells
| Receptor | Effect of PF-3845 Treatment | Significance (p-value) | Cell Line |
| Cannabinoid Receptor 1 (CB1) | Decreased expression frontierspartnerships.orgnih.gov | p<0.05 frontierspartnerships.org | Colo-205 |
| Cannabinoid Receptor 2 (CB2) | Increased expression frontierspartnerships.orgnih.gov | p<0.001 frontierspartnerships.org | Colo-205 |
While specific Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) data detailing the direct binding kinetics of this compound to FAAH are not detailed in the available literature, the nature of their interaction is well-characterized through mechanistic and structural studies. researchgate.net These studies confirm that the compound acts as a covalent inhibitor. medchemexpress.comcaymanchem.comresearchgate.net
The interaction involves the carbamylation of the catalytic serine residue in FAAH, which is a form of irreversible covalent bonding. medchemexpress.comresearchgate.net This type of strong, permanent ligand-protein interaction effectively and durably inactivates the enzyme. Techniques like SPR and ITC are typically used to measure the affinity and kinetics of reversible binding events. nih.govnicoyalife.com The covalent mechanism of PF-3845, however, provides definitive evidence of a direct and highly stable protein-ligand interaction.
Cellular Assays in Non-Human and Model Cell Lines
The functional consequences of FAAH inhibition by this compound have been explored in various cellular models, revealing its influence on key signaling pathways and cell fate decisions like apoptosis.
This compound has been shown to modulate several critical intracellular signaling pathways, primarily as a downstream consequence of enhanced cannabinoid receptor activation.
In a mouse model of traumatic brain injury, PF-3845 treatment led to the increased phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the serine/threonine-protein kinase Akt. nih.gov These pathways are known to be crucial for promoting cell survival. nih.gov
In the context of immunology and bone metabolism, PF-3845 was found to suppress signal transduction mediated by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) in bone marrow-derived macrophages (BMMs). mdpi.com This was achieved by inhibiting the phosphorylation of MAP kinases (MAPKs) and the NF-κB inhibitor, IκBα. mdpi.com The suppression of this pathway resulted in reduced expression of Nuclear Factor of Activated T-cells cytoplasmic 1 (NFATc1), a master regulator of osteoclast differentiation. mdpi.com Similarly, in rat hippocampus, PF-3845 treatment ameliorated stress-induced increases in IκB-α mRNA, further implicating its modulatory role on the NF-κB signaling pathway. nih.gov
While direct studies on PF-3845 and cell cycle modulation are limited, it is known that endocannabinoids can induce cell cycle arrest in cancer cells through mechanisms such as the suppression of cyclin-dependent kinase 2 (Cdk2) activity. frontiersin.org
Table 3: Effects of this compound (PF-3845) on Cellular Signaling Pathways
| Pathway Component | Effect of PF-3845 | Cellular Context |
| p-ERK1/2, p-Akt | Increased phosphorylation nih.gov | Mouse brain (TBI model) |
| RANKL-mediated p-MAPKs, p-IκBα | Inhibited phosphorylation mdpi.com | Mouse Bone Marrow Macrophages (BMMs) |
| NFATc1 | Decreased expression mdpi.com | Mouse Bone Marrow Macrophages (BMMs) |
| IκB-α mRNA | Reduced stress-induced expression nih.gov | Rat Hippocampus |
The effect of this compound on cell death pathways appears to be highly context-dependent, promoting survival in neuronal cells while decreasing viability in cancer cells.
In a mouse model of traumatic brain injury, PF-3845 treatment was neuroprotective, reducing neurodegeneration and increasing the expression of the anti-apoptotic protein Bcl-2 in the cortex and hippocampus. nih.gov This indicates an anti-apoptotic, pro-survival effect in response to neuronal injury. nih.gov
Conversely, in cancer cell lines, PF-3845 demonstrates anti-proliferative effects. Treatment of human colon adenocarcinoma Colo-205 cells with the compound led to a significant, concentration-dependent decrease in cell viability, with a calculated IC₅₀ of 52.55 µM. medchemexpress.comnih.gov This reduction in cancer cell viability is consistent with the known role of the endocannabinoid system in promoting apoptosis in tumor cells. frontiersin.org Although the precise mechanism of cell death (apoptosis or necrosis) was not explicitly detailed for PF-3845 in these studies, the significant reduction in viability strongly suggests the induction of programmed cell death pathways. nih.gov
Anti-proliferative Effects in Cancer Cell Lines
The anti-proliferative potential of this compound and its analogs is primarily linked to the inhibition of specific cellular targets, notably sirtuin 2 (SIRT2). SIRT2 is a NAD+-dependent protein deacetylase that plays a role in cell cycle control, gene expression, and the stability of oncogenes like c-myc and n-myc. nih.gov Its inhibition is considered a promising strategy in cancer therapy. nih.govdrugbank.com
Research into a series of (5-phenylfuran-2-yl)methanamine (B3023609) derivatives identified potent SIRT2 inhibitors. drugbank.comnih.gov Through structure-activity relationship (SAR) studies, a derivative where the phenyl group was replaced by a pyridine (B92270) moiety, closely related to the title compound, was synthesized and evaluated. This analog, compound 25 (3-(5-((3-(4-chlorophenyl)ureido)methyl)furan-2-yl)pyridine), demonstrated potent inhibition of SIRT2 with a half-maximal inhibitory concentration (IC50) of 2.47 µM. nih.gov This potency was substantially greater than that of the known SIRT2 inhibitor AGK2 (IC50 = 17.75 µM). nih.gov The introduction of the pyridine ring was a key modification that enhanced inhibitory activity against SIRT2. nih.gov
The mechanism of this anti-proliferative effect is tied to SIRT2's role in deacetylating both histone and non-histone proteins. nih.gov Inhibition of SIRT2 can lead to the hyperacetylation of substrates like α-tubulin, which disrupts microtubule function and induces cell cycle arrest and apoptosis. Furthermore, downregulating SIRT2 has been shown to induce apoptosis in various cancer cell lines, including gliomas and pancreatic carcinomas. nih.gov The toxicity of these inhibitors against lymphoma and other epithelial cancer cell lines in vitro underscores their potential as anti-proliferative agents. nih.gov
Table 1: SIRT2 Inhibition by this compound Analogs This table is interactive. You can sort and filter the data.
| Compound Number | Structure | Target | IC50 (µM) | Reference |
|---|---|---|---|---|
| 25 | 3-(5-((3-(4-chlorophenyl)ureido)methyl)furan-2-yl)pyridine | SIRT2 | 2.47 | nih.gov |
| AGK2 | (SIRT2 Inhibitor Control) | SIRT2 | 17.75 | nih.gov |
| Cambinol (B1668241) | (Dual SIRT1/2 Inhibitor) | SIRT2 | 59 | nih.gov |
| Compound 55 | (Cambinol Analog) | SIRT2 | 0.25 | nih.gov |
Antimicrobial and Antifungal Mechanisms
The pyridine-furan scaffold is present in numerous compounds investigated for antimicrobial properties. nih.gov The mechanisms by which these derivatives exert their effects are varied but often involve the selective inhibition of microbial growth and the modification of essential enzymes. nih.gov
Antifungal Mechanisms: The primary mechanism for many antifungal agents is the disruption of the fungal cell membrane's integrity, often by targeting the biosynthesis of ergosterol (B1671047), a crucial membrane component. nih.gov For furan- and pyridine-containing compounds, a likely mechanism involves the inhibition of cytochrome P450 enzymes, specifically lanosterol (B1674476) 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway. mdpi.com Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising membrane function and inhibiting fungal growth. mdpi.com In vitro studies on various nitrofuran and pyrazole-furan derivatives have demonstrated potent activity against a range of fungal species, including Candida albicans, Aspergillus niger, and Cryptococcus neoformans. nih.govnih.gov
Antibacterial Mechanisms: The antibacterial action of furan (B31954) derivatives can involve multiple pathways. One proposed mechanism is the inhibition of bacterial enzymes essential for survival, such as dihydrofolate reductase (DHFR), which is critical for DNA synthesis. mdpi.com Molecular docking studies of imidazo[4,5-b]pyridine derivatives have shown favorable interactions with the active site of the DHFR enzyme. mdpi.com Additionally, some pyridine-based compounds have been shown to possess antibiofilm activity, preventing bacteria from forming protective communities. nih.gov Studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown inhibitory activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.com
Table 2: Antimicrobial Activity of Structurally Related Furan/Pyridine Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Organism | Activity (MIC) | Proposed Mechanism | Reference |
|---|---|---|---|---|
| 3-Aryl-3-(furan-2-yl)propanoic acid | Candida albicans | 64 µg/mL | Not specified | mdpi.comresearchgate.net |
| 3-Aryl-3-(furan-2-yl)propanoic acid | Staphylococcus aureus | 64-128 µg/mL | Not specified | mdpi.com |
| Imidazo[4,5-b]pyridine derivatives | Bacillus cereus (Gram+) | Active | DHFR Inhibition | mdpi.com |
| Nitrofuran derivatives | Paracoccidioides brasiliensis | 0.48 µg/mL | Ergosterol Synthesis Inhibition | nih.gov |
| Nitrofuran derivatives | Candida spp. | 3.9 µg/mL | Ergosterol Synthesis Inhibition | nih.gov |
Oxidative Stress Response Investigations
Investigations into structurally related furan-pyridine compounds provide insight into the potential mechanisms by which this compound may modulate oxidative stress responses. The compound 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) has been shown to possess significant chemopreventive effects by modulating phase I and phase II detoxifying enzymes. nih.gov
FPP-3 was found to inhibit the expression and activity of cytochrome P450 enzymes CYP1A1 and CYP1B1, which are phase I enzymes responsible for metabolizing pro-carcinogens into their active forms. nih.gov By inhibiting these enzymes, FPP-3 reduces the genotoxicity induced by carcinogens like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). nih.gov
Simultaneously, FPP-3 induces a protective response by upregulating phase II detoxifying enzymes, which are crucial for neutralizing reactive oxygen species (ROS) and carcinogenic metabolites. It increases the expression and activity of glutathione (B108866) S-transferase (GST) and NAD(P)H:quinone oxidoreductase (QR). nih.gov This induction is mediated through the activation of the transcription factor NF-E2 related factor 2 (Nrf2). FPP-3 promotes the nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter regions of phase II enzyme genes, thereby activating their transcription. nih.gov This dual action—inhibiting carcinogen activation while enhancing detoxification pathways—represents a coordinated response to mitigate oxidative and chemical stress. nih.gov
In Vivo Pharmacodynamics in Animal Models (Focus on target engagement and mechanistic effects)
While in vivo pharmacodynamic data for this compound itself is not extensively documented, studies on other SIRT2 inhibitors provide a framework for its expected effects. The primary goal of in vivo pharmacodynamic studies is to demonstrate that the compound engages its intended target in a living system and produces a measurable downstream biological effect. nih.gov
For a SIRT2 inhibitor, target engagement would be confirmed by measuring an increase in the acetylation of known SIRT2 substrates, such as α-tubulin or p53, in tissues from treated animals. Downstream biological effects would follow from this target engagement. For instance, in vivo studies with the dual SIRT1/SIRT2 inhibitor cambinol demonstrated a significant anti-proliferative effect in a Burkitt lymphoma mouse xenograft model. nih.gov The observed effect was attributed to the induction of apoptosis in the cancer cells, a direct consequence of sirtuin inhibition. nih.gov Similarly, potent and selective cambinol-based SIRT2 inhibitors were shown to induce apoptosis and exert strong anti-proliferative properties against B-cell lymphoma cells, suggesting this would be the expected in vivo effect. nih.gov
Pharmacokinetic studies determine how a compound is absorbed, distributed, metabolized, and excreted (ADME). For furan-pyridine compounds, metabolism is a critical aspect. Furan itself is known to be bioactivated by cytochrome P450 enzymes, particularly CYP2E1, into a reactive metabolite, cis-2-butene-1,4-dial. nih.gov
Pharmacokinetic studies in rats with the related compound FPP-3 revealed that it acts as an inhibitor of cytochrome P450 1A (CYP1A1 and CYP1A2). nih.gov This indicates that the metabolism of this compound is also likely to be heavily influenced by CYP enzymes, and it may, in turn, affect the metabolism of co-administered drugs. nih.gov
The physicochemical properties of a compound influence its ADME profile. For a potent SIRT2 inhibitor analog of the title compound, the calculated logarithm of the partition coefficient (cLogP) was 1.63 and the calculated logarithm of aqueous solubility (cLogS) was -3.63. nih.gov These values suggest moderate water solubility and lipophilicity, which are generally favorable properties for oral absorption and distribution. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogs
SAR studies have been crucial in optimizing the (5-phenylfuran-2-yl)methanamine scaffold to achieve potent and selective SIRT2 inhibition. nih.gov These studies systematically explored how modifications to different parts of the molecule impact its biological activity.
The initial screening identified a ureido-linked furan compound as a modest SIRT2 inhibitor. nih.gov The SAR exploration focused on three regions: the terminal phenyl ring (Ring A), the central furan ring, and the linker connecting the furanmethanamine core to Ring A.
Modification of Ring A: Replacing the phenyl ring with various substituted aromatic and heteroaromatic rings was a key focus. The introduction of a pyridine ring, specifically a 3-pyridyl group, led to compound 25 , which exhibited a potent IC50 of 2.47 µM against SIRT2. nih.gov This was a significant improvement over the phenyl analog and other derivatives, highlighting the favorable interaction of the pyridine nitrogen within the target's binding site. Molecular docking studies suggested this pyridine-containing compound fit well into an induced hydrophobic pocket of the SIRT2 enzyme. nih.gov
Modification of the Linker: The urea (B33335) linker was found to be important for activity. Modifications to this linker or replacing it with other functional groups generally led to a decrease in potency.
Substitution on the Furan Ring: The core furan ring was generally conserved, as it serves as a rigid scaffold to correctly orient the key interacting moieties.
These studies underscore that the presence of the 3-pyridyl group is a critical determinant for high-potency SIRT2 inhibition in this class of compounds. nih.gov
Table 3: Structure-Activity Relationship (SAR) of (5-Aryl-furan-2-yl)methanamine Analogs as SIRT2 Inhibitors This table is interactive. You can sort and filter the data.
| Compound | Ring A Variation | Linker | SIRT2 Inhibition (% @ 10 µM) | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| 20 | 4-carboxyphenyl | Ureido | 35% | >10 | nih.gov |
| 23 | 4-chlorophenyl | Ureido | 83% | 3.55 | nih.gov |
| 24 | 4-methoxyphenyl | Ureido | 70% | 5.23 | nih.gov |
| 25 | 3-pyridyl | Ureido | 90% | 2.47 | nih.gov |
| 26 | 4-pyridyl | Ureido | 85% | 3.01 | nih.gov |
Rational Design and Synthesis of Derivatives
The journey to understanding the therapeutic potential of this compound and its related compounds often begins with a rational design approach, frequently informed by the structure of a known biologically active molecule or a specific therapeutic target. A notable example is the design of derivatives based on the (5-phenylfuran-2-yl)methanamine scaffold as inhibitors of human sirtuin 2 (SIRT2), a protein implicated in a variety of diseases including cancer and neurodegenerative disorders. nih.gov
The synthetic strategies employed to create these derivatives are systematic, allowing for the introduction of diverse chemical functionalities to probe the structure-activity landscape. A common synthetic route involves a multi-step process. For instance, the synthesis of urea-based derivatives commences with a Suzuki cross-coupling reaction between a substituted iodobenzene (B50100) and (5-formylfuran-2-yl)boronic acid. nih.gov This is followed by further chemical transformations to yield key intermediates, which are then condensed with various aromatic amines, such as pyridin-3-amine, in the presence of a coupling agent like triphosgene, to produce the final urea derivatives. nih.gov This methodical approach enables the creation of a library of compounds with systematic variations, which is crucial for evaluating their biological effects.
Synthetic Modification and Activity Evaluation
With a library of synthesized derivatives in hand, the next critical step is the evaluation of their biological activity. This is typically carried out using in vitro assays tailored to the specific therapeutic target. In the context of SIRT2 inhibition, a fluorescence-based assay is commonly utilized to measure the enzymatic activity of SIRT2 in the presence of the synthesized compounds. nih.gov
The data gleaned from these assays allow for a direct comparison of the inhibitory potency of the different derivatives. For example, an initial screening of an in-house chemical library might identify a hit compound, which then serves as the foundation for further optimization. Through systematic modifications of this lead structure, researchers can identify derivatives with significantly enhanced potency.
A compelling case study is the discovery of a series of (5-phenylfuran-2-yl)methanamine derivatives as SIRT2 inhibitors. nih.gov The initial hit compound, 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid (20), demonstrated moderate inhibitory activity against SIRT2. nih.gov This prompted the synthesis and evaluation of a series of analogs, leading to the identification of more potent inhibitors. The introduction of a pyridine moiety, in particular, was found to be beneficial for SIRT2 inhibition. nih.gov
The following table summarizes the SIRT2 inhibitory activity of selected (5-phenylfuran-2-yl)methanamine derivatives, illustrating the impact of synthetic modifications on their biological function.
| Compound | Structure | SIRT2 Inhibition (%) @ 10 µM | SIRT2 Inhibition (%) @ 100 µM | IC₅₀ (µM) |
| AGK2 | Reference Inhibitor | 30 ± 5 | 80 ± 6 | 17.75 |
| 20 | 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid | 35 ± 3 | 63 ± 5 | >10 |
| 25 | 4-(5-((3-(pyridin-3-yl)ureido)methyl)furan-2-yl)benzoic acid | 90 ± 3 | 99 ± 2 | 2.47 |
| 17 | Ethyl 4-(5-((3-(pyridin-3-yl)ureido)methyl)furan-2-yl)benzoate | - | - | >50 |
| 18 | 1-(Pyridin-3-yl)-3-((5-(4-(trifluoromethyl)phenyl)furan-2-yl)methyl)urea | - | - | >50 |
Data sourced from a study on (5-phenylfuran-2-yl)methanamine derivatives as SIRT2 inhibitors. nih.gov
Identification of Key Pharmacophoric Features and Modulators of Activity
The systematic evaluation of a library of derivatives allows for the elucidation of the key pharmacophoric features—the essential structural motifs and their spatial arrangement—that are critical for biological activity. Structure-activity relationship (SAR) studies are instrumental in this process, providing insights into how different substituents on the core scaffold modulate the compound's potency and selectivity.
In the investigation of (5-phenylfuran-2-yl)methanamine derivatives as SIRT2 inhibitors, several key SAR observations were made. The nature of the linker between the furan ring and the terminal aromatic group, as well as the substituents on the phenyl ring, were found to significantly influence inhibitory activity. nih.gov
Molecular docking studies further illuminate the binding mode of the most potent inhibitors within the active site of the target protein. nih.gov For instance, the potent inhibitor 4-(5-((3-(pyridin-3-yl)ureido)methyl)furan-2-yl)benzoic acid (25) was shown to fit snugly into an induced hydrophobic pocket of SIRT2. nih.gov The pyridine moiety, a key feature of the user-requested compound, was identified as a crucial element for enhancing the inhibitory potency against SIRT2. nih.gov This finding underscores the importance of the pyridin-3-yl group as a key pharmacophoric feature for this class of inhibitors. The benzoic acid group on the phenyl ring also appears to be a significant contributor to the enhanced activity of compound 25 . nih.gov
The combination of SAR data and molecular modeling provides a comprehensive understanding of the molecular interactions that govern the biological activity of these compounds, paving the way for the rational design of even more potent and selective therapeutic agents based on the this compound scaffold.
Potential Applications and Future Research Directions for 5 Pyridin 3 Yl Furan 2 Yl Methanamine
The heterocyclic compound (5-(Pyridin-3-YL)furan-2-YL)methanamine, which incorporates both a pyridine (B92270) and a furan (B31954) ring, represents a structure of significant interest in various scientific domains. The unique combination of these two aromatic systems, linked by a methyleneamine group, offers a versatile platform for exploration in biological and material sciences. This article delves into the potential applications and future research avenues for this compound and its derivatives.
Q & A
Q. What are the common synthetic routes for (5-(Pyridin-3-YL)furan-2-YL)methanamine and its derivatives?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , employing palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride) to couple boronic acid derivatives with halogenated pyridines. For example, 3-bromo-4-methylpyridine reacts with (5-(((tert-butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid under microwave-assisted conditions (140°C, argon atmosphere) to yield Boc-protected intermediates, which are subsequently deprotected using trifluoroacetic acid (TFA) or HCl . Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for purification.
Q. How are purification and characterization techniques applied post-synthesis?
- Purification : After coupling reactions, mixtures are diluted with dichloromethane, washed with water/brine, and dried over anhydrous Na₂SO₄. Silica gel column chromatography with solvent gradients (e.g., 5:95 to 50:50 ethyl acetate/hexane) isolates intermediates . Final products are often precipitated as hydrochloride salts via ether-HCl treatment.
- Characterization : ¹H/¹³C NMR and mass spectrometry (MS) are standard for structural confirmation. For example, tert-butyl ((5-(4-ethylpyridin-3-yl)furan-2-yl)methyl)carbamate shows distinct peaks for furan protons (δ 6.2–7.4 ppm) and pyridine signals (δ 8.3–8.7 ppm) .
Q. What analytical methods ensure compound purity and detect impurities?
- High-Performance Liquid Chromatography (HPLC) with UV detection monitors purity (≥95% threshold).
- TLC (thin-layer chromatography) using silica plates and ethyl acetate/hexane eluents provides rapid purity checks during synthesis .
- Residual solvent analysis (via GC-MS) is critical for intermediates, especially after microwave reactions involving DME/H₂O/EtOH mixtures .
Advanced Research Questions
Q. How can low yields in Suzuki-Miyaura coupling reactions be optimized?
Low yields (e.g., 11.1% in dihydrochloride salt formation) may arise from incomplete boronic acid coupling or side reactions. Strategies include:
- Catalyst optimization : Testing Pd(PPh₃)₂Cl₂ vs. Pd(OAc)₂ with ligands like SPhos.
- Microwave parameter adjustment : Extending reaction time (>2 minutes) or temperature (140–160°C) to enhance cross-coupling efficiency .
- Solvent system screening : Replacing DME/H₂O with toluene/ethanol mixtures to improve solubility of aromatic intermediates .
Q. What computational methods predict the biological activity of this compound derivatives?
- Molecular docking : Tools like AutoDock Vina model interactions with target proteins (e.g., malaria parasite enzymes). For analogs like MMV019918, docking studies reveal hydrogen bonding between the pyridine ring and PfATP4 residues, guiding antimalarial SAR .
- QSAR modeling : Electron-withdrawing groups (e.g., 4-bromo-2-chlorophenyl) on the furan ring correlate with enhanced antiparasitic activity .
Q. How can derivatives be designed for specific therapeutic targets (e.g., antimalarial or antimicrobial agents)?
- Bioisosteric replacement : Substituting the pyridine ring with bipyridine (e.g., 4,4’-bipyridin-3-yl) enhances π-π stacking with hydrophobic enzyme pockets .
- Functional group addition : Introducing thioether linkages (e.g., 4-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)aniline) improves membrane permeability, as seen in hydrogenation studies using Pd/C catalysts .
Q. What challenges arise in scaling up synthesis for in vivo studies?
- Reproducibility : Microwave-assisted reactions require precise temperature control to avoid decomposition. Batch reactors with dynamic pressure monitoring are recommended .
- Toxicity profiling : Impurities like residual Pd (from catalysts) must be quantified via ICP-MS and reduced to <10 ppm using scavengers like SiliaMetS Thiol .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Suzuki-Miyaura Coupling
| Component | Example Parameters | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) | |
| Solvent System | DME/H₂O/EtOH (3:1:1 v/v) | |
| Temperature/Time | 140°C, 2 minutes (microwave) | |
| Base | 2 M Na₂CO₃ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
